Enalkiren

Overview

Description

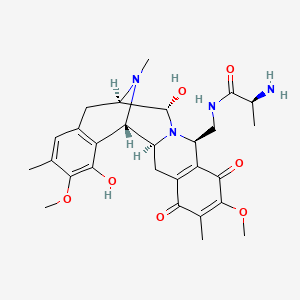

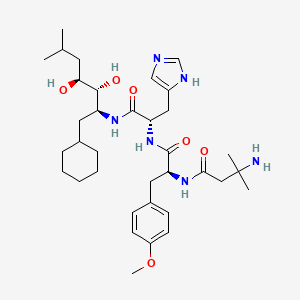

Enalkiren is a compound that belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

Molecular Structure Analysis

This compound has a molecular formula of C35H56N6O6 . Its average mass is 656.856 Da and its monoisotopic mass is 656.426147 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 986.3±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 150.6±3.0 kJ/mol . The flash point is 550.3±34.3 °C . The index of refraction is 1.560 . The molar refractivity is 181.1±0.3 cm3 . It has 12 H bond acceptors, 8 H bond donors, and 18 freely rotating bonds .Scientific Research Applications

Intraocular Pressure Lowering Effects

Enalkiren, known as ABBOTT-64662, has been found to lower intraocular pressure (IOP) in unanesthetized rabbits and anesthetized monkeys when applied topically to the cornea. This suggests a potential role for the renin angiotensin system in the modulation of IOP (Giardina et al., 1990).

Formulation Development for Ophthalmic Solutions

In ophthalmic formulation development, a factorial design study involving this compound was conducted to understand the influence of pH, EDTA, and PVP K90 on its efficacy. This approach showed significant effects of these factors on this compound's performance in rabbit eyes (Patel et al., 1990).

Clinical Pharmacology in Hypertension

This compound, as a dipeptide renin inhibitor, has shown effectiveness in dose-related suppression of plasma renin activity and angiotensin II, leading to significant decreases in blood pressure in hypertensive patients. Its prolonged pharmacologic activity without evidence of tachyphylaxis during treatment is notable (Glassman et al., 1990).

Blood Pressure Response in Hypertension

Studies have demonstrated the prolonged effect of this compound on blood pressure in patients with essential hypertension, suggesting its potential as a therapeutic agent in hypertension management (Boger et al., 1990).

Renin Inhibition in Hypertension

This compound's impact on hypertension was assessed in patients with essential hypertension, where it effectively decreased blood pressure and inhibited the renin system. This suggests that the renin system contributes significantly to maintaining elevated blood pressure in such patients (Anderson et al., 1990).

Pharmacokinetic and Pharmacodynamic Properties

A dose-ranging study in patients with congestive heart failure explored the relationship between this compound's pharmacokinetic and pharmacodynamic properties, indicating variations in sensitivity toward its effects among patients (Gupta et al., 1993).

Renin Dependency of Hypertension

Research assessing the renin dependency of hypertension using this compound indicated that blood pressure dependency on the renin-angiotensin system could be evaluated even under basal conditions in hypertensive patients (Weber et al., 1990).

Comparative Study of Renin Inhibitors

A study comparing different potent renin inhibitors, including this compound,in primates highlighted differences in their effectiveness in reducing arterial pressure. This study provided insights into the varying effects of renin inhibitors like this compound, suggesting potential differences in their ability to inhibit renin in extraplasmatic compartments (Clozel & Fischli, 1993).

Hemodynamic Effects in Chronic Congestive Heart Failure

This compound was studied for its hemodynamic effects in patients with chronic congestive heart failure. The study indicated that renin inhibition with this compound could be beneficial, leading to improvements in cardiac index, stroke volume index, and reductions in left ventricular filling pressure (Neuberg et al., 1991).

Pharmacokinetic-Pharmacodynamic Modeling

A study modeled the pharmacokinetic and pharmacodynamic properties of this compound, relating its effects on angiotensin I and renal plasma flow to plasma drug levels. This provided valuable information about the drug's interaction with different physiological systems and its efficiency (Gupta et al., 1992).

Role of Angiotensin II in Human Renal Vascular Responses

Research comparing renal vascular responses to angiotensin converting enzyme inhibition and renin inhibition with this compound highlighted the influence of angiotensin II. This study offered insights into the acute renal response to renin inhibitors and their potential therapeutic applications (Fisher et al., 1994).

Renal Vascular Responses to Renin Inhibition

A study on renal vascular responses to renin inhibition using this compound in humans demonstrated its significant renal vasodilator action, suggesting clinical implications for the prevention of renal injury in at-risk patients (Fisher & Hollenberg, 1995).

Overview of Renin Inhibitors in Hypertension Treatment

A comprehensive review discussed the development and pharmacological aspects of renin inhibitors, including this compound, in hypertension treatment. This provided a broader context for understanding the role of renin inhibitors in managing cardiovascular and renal disorders (Hudyono, 2011).

Mechanism of Action

Target of Action

Enalkiren is a potent, dipeptide renin inhibitor . Renin, an enzyme secreted by the kidneys, plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

This compound’s primary effect is on the RAAS pathway. By inhibiting renin, it suppresses the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II . Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium retention in the kidneys. Thus, this compound’s action leads to vasodilation and decreased fluid volume, lowering blood pressure .

Pharmacokinetics

It has been shown to produce dose-related suppression of plasma renin activity (pra) and angiotensin ii when administered intravenously . Despite its relatively short elimination phase plasma half-life (1.6 h), the effects of this compound on PRA and blood pressure are prolonged .

Result of Action

This compound’s action results in significant, dose-related decreases in systolic and diastolic blood pressure in hypertensive patients . This is due to the suppression of the RAAS, leading to vasodilation and decreased fluid volume. The blood pressure response is enhanced by pretreatment with hydrochlorothiazide .

Action Environment

For instance, the risk or severity of renal failure, hypotension, and hyperkalemia can be increased when this compound is combined with certain other drugs .

properties

IUPAC Name |

3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXVERRYBYGQJZ-WRPDIKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150282 | |

| Record name | Enalkiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113082-98-7 | |

| Record name | Enalkiren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalkiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalkiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalkiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENALKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

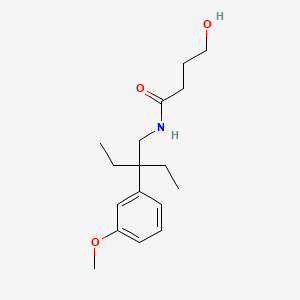

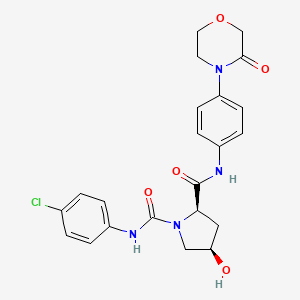

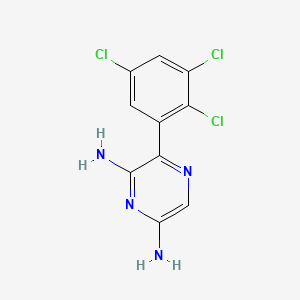

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)